

# 7-Hydroxyflavone chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



# 7-Hydroxyflavone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of **7-Hydroxyflavone** (7-HF). A naturally occurring flavonoid, 7-HF has garnered significant scientific interest for its diverse pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This document consolidates key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

## Physicochemical and Spectroscopic Properties

**7-Hydroxyflavone**, with the chemical formula C<sub>15</sub>H<sub>10</sub>O<sub>3</sub>, is a hydroxyflavonoid characterized by a hydroxyl group at the 7-position of the flavone backbone.[1][2] Its chemical structure and fundamental properties are summarized below.

Table 1: Physicochemical Properties of 7-Hydroxyflavone



| Property          | Value                                                                                              | Reference(s)       |  |
|-------------------|----------------------------------------------------------------------------------------------------|--------------------|--|
| IUPAC Name        | 7-hydroxy-2-phenylchromen-4-<br>one                                                                | [2]                |  |
| Synonyms          | 7-Hydroxy-2-phenyl-4H-1-<br>benzopyran-4-one, 7-Hydroxy-<br>2-phenylchromone                       | ne, 7-Hydroxy- [3] |  |
| CAS Number        | 6665-86-7                                                                                          | [3]                |  |
| Molecular Formula | C15H10O3                                                                                           | [2]                |  |
| Molecular Weight  | 238.24 g/mol                                                                                       | [2][3]             |  |
| Appearance        | Off-white crystalline powder                                                                       |                    |  |
| Melting Point     | 245-247 °C                                                                                         | [3][4]             |  |
| Boiling Point     | 450.10 °C (estimated)                                                                              | [4]                |  |
| Solubility        | Soluble in DMSO, Chloroform,<br>Dichloromethane, Ethyl<br>Acetate, Acetone; Insoluble in<br>water. | [4]                |  |
| рКа               | 7.02                                                                                               | [4]                |  |

Table 2: Spectroscopic Data for **7-Hydroxyflavone** 



| Spectroscopic Technique        | Key Features                                                                                                                            | Reference(s)            |  |
|--------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|-------------------------|--|
| UV-Vis (in Methanol)           | λmax: 251 nm, 308 nm [5]                                                                                                                |                         |  |
| FT-IR (KBr, cm <sup>-1</sup> ) | 3412 (O-H stretch), 2926<br>(intramolecular H-bond), 1627<br>(C=O stretch), 1454 (aromatic<br>C-C stretch), 773 (aromatic C-<br>H bend) | , 1627<br>omatic [6][7] |  |
| <sup>1</sup> H NMR             | Data available, confirms flavone structure.                                                                                             | [6][8]                  |  |
| <sup>13</sup> C NMR            | Data available, confirms flavone structure.                                                                                             | [6][7][8]               |  |
| ESI-HRMS                       | [M+H]+ calculated/found<br>consistent with C15H10O3                                                                                     | [6][8]                  |  |

# **Biological Activities and Pharmacokinetics**

**7-Hydroxyflavone** exhibits a range of biological activities, with significant potential for therapeutic applications. Its effects are often attributed to its antioxidant properties and its ability to modulate key cellular signaling pathways.

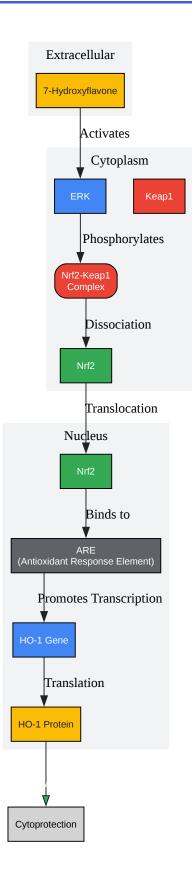
Table 3: In Vitro Biological Activities of **7-Hydroxyflavone** 



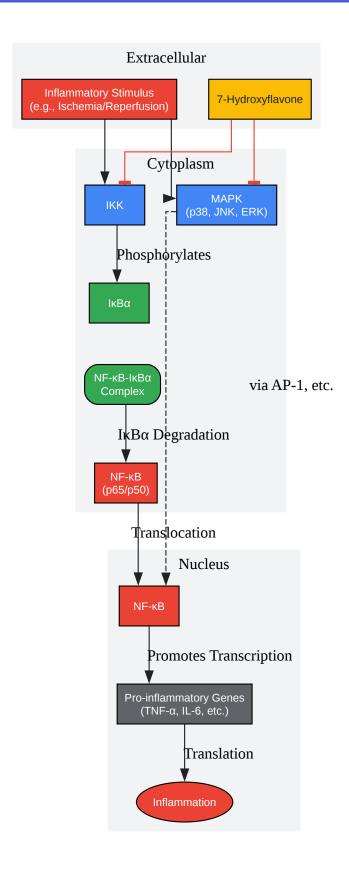
| Activity                  | Cell Line/Assay               | IC50/EC50            | Reference(s) |
|---------------------------|-------------------------------|----------------------|--------------|
| Anticancer                | MDA-MB-231 (Breast<br>Cancer) | 3.86474 ± 0.35 μg/mL | [6][8]       |
| HeLa (Cervical<br>Cancer) | 22.5602 ± 0.21 μg/mL          | [6][8]               |              |
| Antioxidant               | DPPH Assay                    | 5.5486 ± 0.81 μg/mL  | [6][8]       |
| Anti-inflammatory         | COX-2 Inhibition              | 27 μg/mL             | [9]          |
| 5-LOX Inhibition          | 33 μg/mL                      | [9]                  |              |
| Enzyme Inhibition         | PKM2 Inhibition               | 2.12 μΜ              | [9]          |
| 17β-HSD1 Inhibition       | 5.25 μΜ                       | [9]                  |              |
| Antiviral                 | Enterovirus 71 (EV71)         | 19.95 μΜ             | _            |

### **Metabolism and Pharmacokinetics**

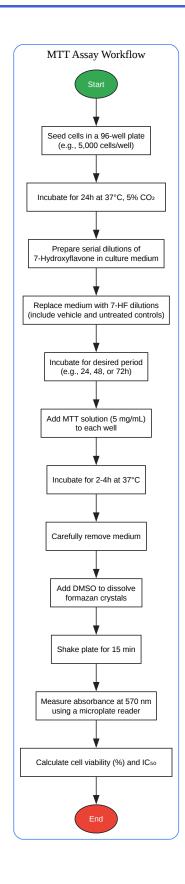
Upon oral administration in rats, **7-hydroxyflavone** is rapidly and extensively metabolized into its sulfate and glucuronide conjugates. The parent form of **7-hydroxyflavone** is often not detected in serum, indicating a high degree of biotransformation.


## **Key Signaling Pathways**

**7-Hydroxyflavone** has been shown to modulate several critical signaling pathways involved in cellular stress response and inflammation.


## **ERK/Nrf2/HO-1 Pathway**

**7-Hydroxyflavone** protects renal cells from nicotine-induced cytotoxicity by activating the ERK/Nrf2/HO-1 pathway.[9] This pathway is a key regulator of the cellular antioxidant response.














Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. 7-Hydroxyflavone | C15H10O3 | CID 5281894 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-ヒドロキシフラボン ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 7-HYDROXYFLAVONE CAS#: 6665-86-7 [m.chemicalbook.com]
- 5. PhotochemCAD | 7-Hydroxyflavone [photochemcad.com]
- 6. Isolation and biological evaluation 7-hydroxy flavone from Avicennia officinalis L: insights from extensive in vitro, DFT, molecular docking and molecular dynamics simulation studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microbial Transformations of 7-Hydroxyflavanone PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [7-Hydroxyflavone chemical structure and properties].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b191518#7-hydroxyflavone-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com